molecular formula C5H8O2S B13522080 2-((Methylthio)methyl)acrylic acid

2-((Methylthio)methyl)acrylic acid

Cat. No.: B13522080
M. Wt: 132.18 g/mol
InChI Key: WYQMKWAHWMHFQY-UHFFFAOYSA-N
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Description

2-((Methylthio)methyl)acrylic acid is an organic compound with the molecular formula C₅H₈O₂S It features a carboxylic acid group and a methylthio group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((Methylthio)methyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of methylthiomethyl chloride with acrylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride is replaced by the acrylic acid moiety.

Another method involves the addition of methylthiol to propargyl alcohol, followed by oxidation to form the desired acrylic acid derivative. This method typically requires a catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity. Common industrial practices include the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((Methylthio)methyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acrylic acid moiety can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases like sodium hydroxide, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted acrylic acid derivatives.

Scientific Research Applications

2-((Methylthio)methyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and copolymers with unique properties.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including adhesives, coatings, and resins.

Mechanism of Action

The mechanism by which 2-((Methylthio)methyl)acrylic acid exerts its effects depends on its chemical structure. The carboxylic acid group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and ionic interactions. The methylthio group can undergo oxidation and reduction reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

2-((Methylthio)methyl)acrylic acid can be compared with other similar compounds, such as:

    Methacrylic acid: Similar in structure but lacks the methylthio group, making it less reactive in certain chemical reactions.

    Acrylic acid: Lacks both the methylthio and methyl groups, resulting in different reactivity and applications.

    2-Mercaptoacrylic acid: Contains a thiol group instead of a methylthio group, leading to different oxidation and reduction behavior.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

2-(methylsulfanylmethyl)prop-2-enoic acid

InChI

InChI=1S/C5H8O2S/c1-4(3-8-2)5(6)7/h1,3H2,2H3,(H,6,7)

InChI Key

WYQMKWAHWMHFQY-UHFFFAOYSA-N

Canonical SMILES

CSCC(=C)C(=O)O

Origin of Product

United States

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